molecular formula C29H33N7O2 B12465468 N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide

Cat. No.: B12465468
M. Wt: 511.6 g/mol
InChI Key: PFHWJDVAOXRDGP-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with dimethylphenylamino groups and an alaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide typically involves multiple steps. One common approach is to start with the triazine core, which is then functionalized with dimethylphenylamino groups through nucleophilic substitution reactions. The final step involves coupling the triazine derivative with an alaninamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the triazine ring or the dimethylphenylamino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-hydroxyphenyl)alaninamide
  • N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-chlorophenyl)alaninamide

Uniqueness

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.

Properties

Molecular Formula

C29H33N7O2

Molecular Weight

511.6 g/mol

IUPAC Name

2-[[4,6-bis(3,5-dimethylanilino)-1,3,5-triazin-2-yl]amino]-N-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C29H33N7O2/c1-17-11-18(2)14-22(13-17)31-28-34-27(35-29(36-28)32-23-15-19(3)12-20(4)16-23)30-21(5)26(37)33-24-9-7-8-10-25(24)38-6/h7-16,21H,1-6H3,(H,33,37)(H3,30,31,32,34,35,36)

InChI Key

PFHWJDVAOXRDGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC=CC=C3OC)NC4=CC(=CC(=C4)C)C)C

Origin of Product

United States

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